2-(4-bromophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide
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Overview
Description
2-(4-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane.
Hydrazide Formation: The 4-bromophenoxyalkane is then reacted with hydrazine to form the hydrazide intermediate.
Condensation Reaction: Finally, the hydrazide intermediate is condensed with an aldehyde or ketone to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide
- 2-(4-fluorophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide
- 2-(4-iodophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]propanehydrazide lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H23BrN2O4 |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C24H23BrN2O4/c1-17(31-21-12-10-20(25)11-13-21)24(28)27-26-15-19-7-3-4-9-23(19)30-16-18-6-5-8-22(14-18)29-2/h3-15,17H,16H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
BDAHIMCOUUHSKU-CVKSISIWSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OCC2=CC(=CC=C2)OC)OC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OCC2=CC(=CC=C2)OC)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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